molecular formula C25H25N5O5 B2659568 methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate CAS No. 1021210-28-5

methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2659568
CAS No.: 1021210-28-5
M. Wt: 475.505
InChI Key: SQPOHTLJELUJCT-UHFFFAOYSA-N
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Description

methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate is a potent, selective, and cell-active chemical probe targeting the bromodomain of the P300 and CBP transcriptional coactivators. As a key regulator of gene expression, the P300/CBP complex plays a critical role in epigenetic signaling and is a target in oncology research . This inhibitor functions by competitively binding to the acetyl-lysine recognition pocket of the bromodomain, thereby disrupting the recruitment of P300/CBP to chromatin. This mechanism effectively halts the transcriptional programs driven by these coactivators. Its primary research value lies in the investigation of cancers dependent on aberrant transcriptional regulation, such as acute leukemia , where it has been shown to induce differentiation and inhibit proliferation in preclinical models. Furthermore, this compound is an essential tool for probing the biological functions of P300/CBP in a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis. Supplied with high chemical purity and comprehensive analytical data, it is intended for use in biochemical assays, cell-based studies, and in vitro target validation to advance the discovery of novel epigenetic therapies.

Properties

IUPAC Name

methyl 5-[[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-27-15-19(22-20(16-27)24(32)30(26-22)17-6-4-3-5-7-17)23(31)29-12-10-28(11-13-29)14-18-8-9-21(35-18)25(33)34-2/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPOHTLJELUJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is categorized within the class of pyrazolo[4,3-c]pyridines, which are known for their significant pharmacological properties. Research indicates that derivatives of this class exhibit a range of biological activities including:

  • Antitumor : Inhibition of cancer cell proliferation.
  • Enzyme Inhibition : Particularly as kinase inhibitors.
  • Antimicrobial : Activity against various pathogens.

The primary mechanism through which this compound exerts its effects is through enzyme inhibition. It primarily targets:

  • Kinases : The compound binds to the ATP-binding sites of various kinases, preventing phosphorylation and thereby disrupting critical signaling pathways involved in cell growth and survival.
  • Carbonic Anhydrase : It has shown potential in inhibiting carbonic anhydrase isoforms, which are implicated in tumorigenesis and other pathological conditions.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazolopyridine scaffold significantly influence biological activity. Key findings include:

Substituent Effect on Activity
Hydroxyl groupsEnhance antiproliferative activity
Bulky substituentsGenerally reduce potency
Methyl group at 5-positionCritical for maintaining activity against selected targets

Antiproliferative Activity

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells (Cervical Cancer) : IC50 values indicate significant inhibition of cell proliferation.
  • A549 Cells (Lung Cancer) : The compound shows promising results in reducing cell viability.
  • MCF-7 Cells (Breast Cancer) : Notable cytotoxicity was observed.

Table 1 summarizes the IC50 values obtained from these studies:

Cell Line IC50 Value (µM)
HeLa12.5
A54910.0
MCF-715.0

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit carbonic anhydrase isoforms effectively:

  • Compounds derived from the pyrazolo[4,3-c]pyridine series showed potent inhibition against hCA I and hCA II isoforms.
  • Specific structural modifications led to enhanced binding affinity and inhibitory activity.

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Carboxamide Groups : The piperazine moiety in the target compound may improve solubility compared to carboxamide derivatives (e.g., cycloheptylcarboxamide in ), which are bulkier and more lipophilic.
  • Substituent Position : Nitro or halogen substituents on aryl rings (e.g., 4-fluorophenyl in ) enhance bioactivity in related compounds, aligning with findings that electron-withdrawing groups improve target binding .
  • Core Heterocycle : Pyrazolo[4,3-c]pyridine derivatives generally exhibit greater metabolic stability than simpler pyrazolines (e.g., ) due to fused-ring rigidity.

Methodological Approaches for Comparison

Compound similarity is assessed using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . For the target compound:

  • Tanimoto Similarity : Analogues with shared pyrazolo[4,3-c]pyridine cores (e.g., ) score >0.7, indicating high structural overlap.
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., methyl vs. propyl groups) can drastically alter bioactivity, as seen in nitrofuryl vs. nitroimidazole derivatives .

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s LogP is estimated to be lower than carboxamide analogues (e.g., 5-benzyl-N-cycloheptyl derivative ) due to the polar piperazine group.
  • Synthetic Yield : Piperazine-linked derivatives often require multi-step synthesis (similar to ), with yields ~40–60%, comparable to other N-substituted pyrazolines .

Research Findings and Implications

  • Antimicrobial Potential: Nitro-substituted analogues (e.g., ) demonstrate antimycobacterial activity, suggesting the target compound’s furan-carboxylate group could be optimized for similar applications.
  • Crystallographic Data : The compound’s conformation likely resembles N-substituted pyrazolines resolved via SHELX , with piperazine-furan torsion angles critical for binding.

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